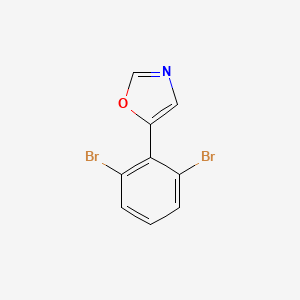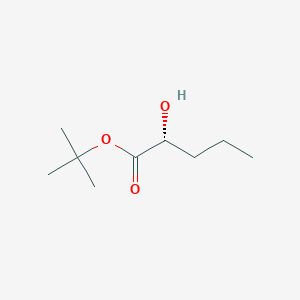
5-(2,6-dibromophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-dibromophenyl)oxazole is a heterocyclic compound with the molecular formula C9H5Br2NO. It is characterized by the presence of an oxazole ring substituted with a 2,6-dibromophenyl group.
Safety and Hazards
Orientations Futures
Oxazole-based molecules, including 5-(2,6-dibromophenyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They are becoming a significant heterocyclic nucleus in the field of medicinal chemistry due to their broad biological activities . Therefore, the future direction in this field is likely to involve further exploration of the potential applications of these compounds in medicine .
Mécanisme D'action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple targets .
Mode of Action
Oxazole derivatives have been reported to exhibit antibacterial and antifungal activities . This suggests that 5-(2,6-dibromophenyl)oxazole may interact with its targets in a way that inhibits the growth of bacteria and fungi.
Biochemical Pathways
Given the reported biological activities of oxazole derivatives, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of bacteria and fungi .
Result of Action
Based on the reported biological activities of oxazole derivatives, it can be inferred that this compound may exert antibacterial and antifungal effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dibromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Van Leusen oxazole synthesis or similar cyclization reactions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-dibromophenyl)oxazole can undergo various chemical reactions, including:
Electrophilic substitution: The bromine atoms on the phenyl ring can participate in electrophilic substitution reactions.
Nucleophilic substitution: The oxazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the oxazole ring .
Applications De Recherche Scientifique
5-(2,6-dibromophenyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-phenyl-1,3-oxazole: Lacks the bromine substituents, resulting in different reactivity and biological activity.
2,5-diphenyl-1,3-oxazole: Contains an additional phenyl group, which can affect its chemical and biological properties.
2,4,5-triphenyl-1,3-oxazole: Has three phenyl groups, leading to increased steric hindrance and altered reactivity.
Uniqueness
5-(2,6-dibromophenyl)oxazole is unique due to the presence of two bromine atoms on the phenyl ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-(2,6-dibromophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPAFSHLLSKMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
![3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)
![3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)
![3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)

![3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)
